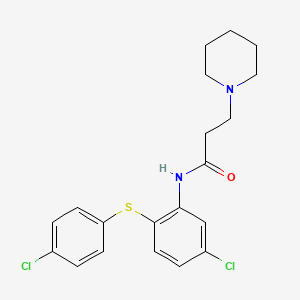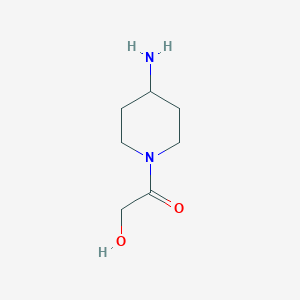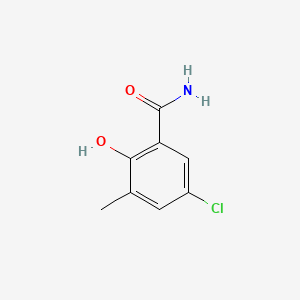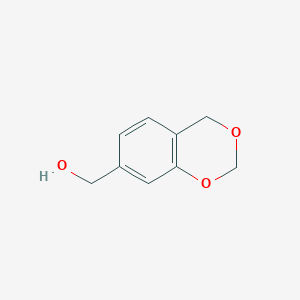
Cyclohexanone, 2-(morpholinomethyl)-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexanone, 2-(morpholinomethyl)-, hydrochloride is a chemical compound that combines the structural features of cyclohexanone and morpholine. It is often used in various chemical reactions and has applications in scientific research. The compound is typically found in the form of a hydrochloride salt, which enhances its stability and solubility in water.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanone, 2-(morpholinomethyl)-, hydrochloride typically involves the reaction of cyclohexanone with morpholine in the presence of formaldehyde. The reaction proceeds through a Mannich reaction, where the formaldehyde acts as a methylene bridge between the cyclohexanone and morpholine. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents may be used to enhance the reaction rate and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclohexanone, 2-(morpholinomethyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The morpholinomethyl group can participate in substitution reactions, where other functional groups replace the morpholine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Oximes and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Compounds with different functional groups replacing the morpholine moiety.
Applications De Recherche Scientifique
Cyclohexanone, 2-(morpholinomethyl)-, hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Cyclohexanone, 2-(morpholinomethyl)-, hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. The morpholinomethyl group plays a crucial role in binding to the active site of enzymes, thereby modulating their activity. The pathways involved in its mechanism of action include enzyme inhibition, protein-protein interactions, and signal transduction.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexanone: A simple ketone with similar structural features but lacks the morpholinomethyl group.
Morpholine: A heterocyclic amine that forms the basis of the morpholinomethyl group.
Cyclohexanone, 2-methyl-: A similar compound with a methyl group instead of the morpholinomethyl group.
Uniqueness
Cyclohexanone, 2-(morpholinomethyl)-, hydrochloride is unique due to the presence of both cyclohexanone and morpholine moieties in its structure. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Propriétés
Numéro CAS |
37408-97-2 |
|---|---|
Formule moléculaire |
C11H20ClNO2 |
Poids moléculaire |
233.73 g/mol |
Nom IUPAC |
2-(morpholin-4-ylmethyl)cyclohexan-1-one;hydrochloride |
InChI |
InChI=1S/C11H19NO2.ClH/c13-11-4-2-1-3-10(11)9-12-5-7-14-8-6-12;/h10H,1-9H2;1H |
Clé InChI |
QKVBPNBPALPVHE-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(=O)C(C1)CN2CCOCC2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![8-Chloro-2,3-dihydropyrrolo[1,2-d][1,2,4]triazine-1,4-dione](/img/structure/B13943022.png)




![8-Trimethylsilyloxybicyclo[4.2.0]oct-3-en-7-one](/img/structure/B13943039.png)
![2-[2-(3,4-Dichlorophenyl)acetamido]-4-nitrobenzoic acid](/img/structure/B13943048.png)

